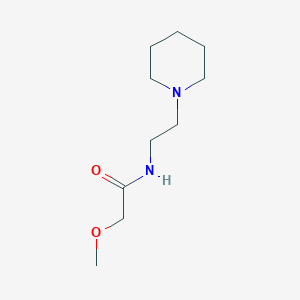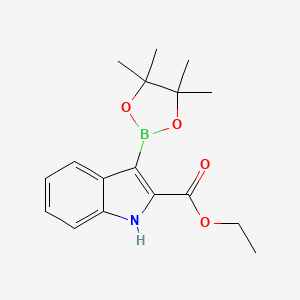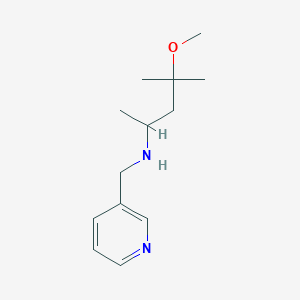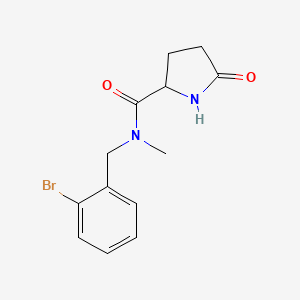
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diamino-6-chloropyrimidine and 2-(pyridin-2-yl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are commonly used to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction parameters and scalability.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium-based catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications.
科学的研究の応用
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a tool to study cellular processes and molecular interactions.
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on the cell surface, modulating cellular responses.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the compound, known for its use in various chemical reactions.
4-Chloro-2,6-diaminopyrimidine: Another related compound with similar chemical properties and applications.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A derivative with potent antitumor activity.
Uniqueness
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine core with a pyridine moiety makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14ClN5 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
6-chloro-4-N-methyl-4-N-(2-pyridin-2-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-18(7-5-9-4-2-3-6-15-9)11-8-10(13)16-12(14)17-11/h2-4,6,8H,5,7H2,1H3,(H2,14,16,17) |
InChIキー |
CJLAYKFGZHCIBQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=N1)C2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)


![(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14905042.png)
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)

![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)



![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
